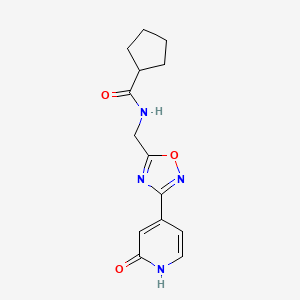

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

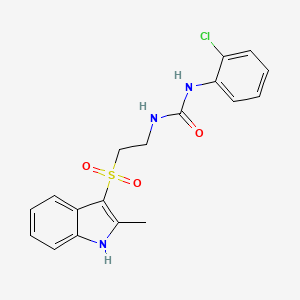

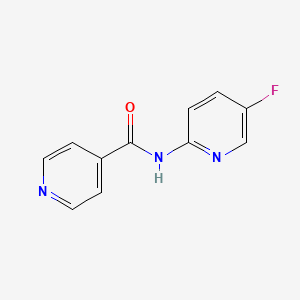

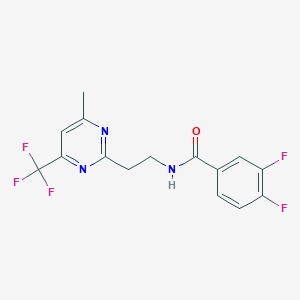

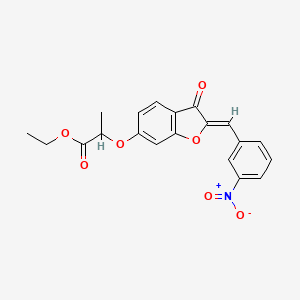

The compound appears to contain several functional groups including a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a cyclopentanecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. It would be best analyzed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the oxadiazole group might participate in nucleophilic substitution reactions, while the dihydropyridine group might be involved in redox reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would need to be determined experimentally .Scientific Research Applications

1. Medicinal Chemistry Applications

Metabolic Studies and Drug Discovery

The compound and its derivatives, particularly those with oxadiazole rings, have been studied for their metabolic fate and disposition in drug discovery programs. For instance, research involving fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy supported the selection of HIV integrase inhibitors for further development, indicating the utility of such compounds in the pharmacokinetic assessment of potential drug candidates (Monteagudo et al., 2007).

Therapeutic Potential

Oxadiazole or furadiazole-containing compounds, including those with 1,2,4-oxadiazole rings, have shown a broad range of chemical and biological properties, highlighting their potential in developing new drugs. These compounds have exhibited various biological activities, such as antibacterial, antitumor, antiviral, and antioxidant properties, underscoring their significance in medicinal chemistry (Siwach & Verma, 2020).

2. Advanced Materials and Chemical Synthesis

Inhibitory Properties and Material Protection

The compound's derivatives have been evaluated for their inhibitory properties against corrosion, biocorrosion, and scaling in materials, demonstrating their potential application in protecting metals in industrial settings. Such studies indicate the role of oxadiazole derivatives in developing coatings or additives for metal preservation (Rochdi et al., 2014).

Synthesis of Polycyclic and Heterocyclic Compounds

Research on the synthesis of N-heterocyclic compounds has explored reactions involving derivatives of the compound, leading to the formation of products with significant inhibitory activity against biological targets such as pentosidine formation, which is associated with aging and chronic diseases (Okuda et al., 2011). These synthetic approaches contribute to the development of novel compounds with potential therapeutic applications.

Mechanism of Action

- By binding to viral DNA polymerase, AKOS025327940 prevents the replication of viral DNA, which is crucial for the survival and propagation of herpesviruses .

- As a result, viral DNA synthesis is terminated, preventing the virus from replicating and spreading .

- Downstream effects include the inability of the virus to form complete DNA strands, leading to impaired viral replication and reduced infectivity .

- These properties impact its bioavailability and dosing regimen .

- At the cellular level, this inhibition reduces the viral load and limits the severity and duration of herpesvirus infections .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- AKOS025327940 is available in various formulations (topical cream, oral tablets, ointments, etc.). Its absorption depends on the route of administration. It distributes throughout the body, including the site of infection. AKOS025327940 undergoes minimal metabolism. It is primarily excreted unchanged in the urine.

Result of Action

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-11-7-10(5-6-15-11)13-17-12(21-18-13)8-16-14(20)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTASHHKVHRFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide](/img/structure/B2601503.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)

![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)

![7-Chloro-2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2601522.png)